molecular formula C16H9N3O2 B12920302 4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione CAS No. 139333-09-8

4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione

Cat. No.: B12920302
CAS No.: 139333-09-8
M. Wt: 275.26 g/mol
InChI Key: SGZFIGNAMBKNNN-UHFFFAOYSA-N
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Description

4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione is a compound that features an anthracene moiety attached to a triazole ring. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while the triazole ring is a five-membered ring containing three nitrogen atoms. This combination makes the compound of interest in various fields, including materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione typically involves the following steps:

    Formation of the Anthracene Derivative: The anthracene moiety can be functionalized through various reactions, such as Friedel-Crafts acylation or halogenation, to introduce reactive groups that can further react with triazole precursors.

    Cyclization to Form the Triazole Ring: The functionalized anthracene derivative is then reacted with hydrazine derivatives and carbonyl compounds under acidic or basic conditions to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the anthracene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione depends on its application:

    In Electronics: The compound acts as an emitter in OLEDs, where it undergoes electronic transitions that result in light emission.

    In Biology/Medicine: The triazole ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors, depending on the specific structure and functional groups attached.

Comparison with Similar Compounds

Similar Compounds

    Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and anthraquinone share the anthracene core but differ in their functional groups and applications.

    Triazole Derivatives: Compounds such as 1,2,4-triazole and its various substituted forms are similar in structure but may have different properties and uses.

Uniqueness

4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione is unique due to the combination of the photophysical properties of anthracene and the chemical versatility of the triazole ring. This makes it particularly valuable in the development of advanced materials and electronic devices .

Properties

CAS No.

139333-09-8

Molecular Formula

C16H9N3O2

Molecular Weight

275.26 g/mol

IUPAC Name

4-anthracen-1-yl-1,2,4-triazole-3,5-dione

InChI

InChI=1S/C16H9N3O2/c20-15-17-18-16(21)19(15)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H

InChI Key

SGZFIGNAMBKNNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N4C(=O)N=NC4=O

Origin of Product

United States

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